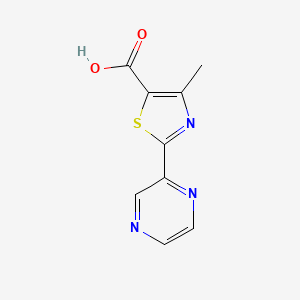

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Descripción

Discovery and Development Timeline

The development of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid emerges from the broader historical trajectory of heterocyclic chemistry, particularly the systematic exploration of thiazole and pyrazine derivatives that began in the late 19th and early 20th centuries. While the specific discovery date of this particular compound is not definitively documented in the available literature, its development represents the culmination of decades of research into both thiazole and pyrazine chemistry. The thiazole ring system itself was first characterized as a component of natural products, with thiazole derivatives being identified in various biological systems before synthetic methods were developed to create novel analogs.

The systematic synthesis of substituted thiazole carboxylic acids gained momentum during the mid-20th century as researchers recognized the potential of these compounds in pharmaceutical applications. The integration of pyrazine moieties into thiazole frameworks represents a more recent development, reflecting the growing understanding of how multiple heterocyclic systems can be combined to create compounds with enhanced properties. The compound currently bears the Chemical Abstracts Service registry number 216959-92-1, indicating its formal recognition in chemical databases and its availability for research purposes.

The development timeline of this compound is intrinsically linked to advances in synthetic methodologies for thiazole formation, particularly modifications of the classical Hantzsch thiazole synthesis and related cyclization reactions. The incorporation of pyrazine substituents required additional synthetic innovations, as the pyrazine ring system presents unique challenges in terms of reactivity and stability during synthesis.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of how multiple nitrogen-containing ring systems can be integrated into a single molecular framework. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, provides the foundational structure for this compound. Thiazoles are characterized by significant pi-electron delocalization and possess aromatic character, which contributes to their stability and reactivity patterns.

The thiazole ring system in this compound exhibits the characteristic planar structure that allows for extensive conjugation throughout the molecule. The presence of both nitrogen and sulfur atoms within the five-membered ring creates unique electronic properties that distinguish thiazoles from other heterocyclic systems such as pyrroles or furans. The calculated pi-electron density in thiazole rings typically marks the C5 position as the primary site for electrophilic substitution, while the C2-H position is susceptible to deprotonation.

The pyrazine moiety attached to the thiazole ring represents another crucial component of this compound's heterocyclic architecture. Pyrazine, a six-membered diazine with nitrogen atoms in the 1,4-positions, contributes additional nitrogen-containing functionality that can participate in various chemical interactions. The pyrazine ring system has gained recognition for its role in medicinally important compounds, where it often serves as a pharmacophore that enhances biological activity.

The carboxylic acid functionality at the 5-position of the thiazole ring provides an additional reactive site that can participate in various chemical transformations. This positioning is particularly significant because the carboxylic acid group is adjacent to the sulfur atom of the thiazole ring, creating opportunities for intramolecular interactions and potentially influencing the compound's overall reactivity profile.

| Chemical Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7N3O2S | |

| Molecular Weight | 221.24 g/mol | |

| Melting Point | 250-255°C | |

| Physical Form | Solid | |

| CAS Registry Number | 216959-92-1 | |

| MDL Number | MFCD00111662 |

Research Evolution and Current Scientific Interest

The research evolution surrounding this compound reflects the broader trends in heterocyclic chemistry and medicinal chemistry research over the past several decades. Current scientific interest in this compound stems from the well-established biological activities associated with both thiazole and pyrazine derivatives, which have demonstrated significant potential across multiple therapeutic areas.

Thiazole derivatives have garnered substantial attention in contemporary research due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The versatility of the thiazole ring system has made it a privileged scaffold in drug discovery, with numerous thiazole-containing compounds advancing through clinical development. The ability of thiazole rings to undergo various chemical transformations, including donor-acceptor reactions, intramolecular nucleophilic substitution, and cycloaddition reactions, has expanded the synthetic possibilities for creating novel derivatives.

Research into pyrazine-containing compounds has similarly demonstrated the importance of this heterocyclic system in medicinal chemistry applications. Pyrazine rings have been identified as crucial components in various clinically used drugs, where they often contribute to enhanced binding affinity and improved pharmacological profiles. The presence of multiple nitrogen atoms in the pyrazine ring provides opportunities for hydrogen bonding and other non-covalent interactions that can influence biological activity.

Contemporary research interest in compounds like this compound is driven by the potential for synergistic effects arising from the combination of thiazole and pyrazine pharmacophores within a single molecular framework. The integration of these two heterocyclic systems creates opportunities for enhanced binding interactions with biological targets and potentially improved selectivity profiles compared to compounds containing only one of these ring systems.

The current scientific landscape surrounding this compound is characterized by ongoing investigations into optimization of synthetic routes and exploration of structure-activity relationships. Researchers continue to develop more efficient methods for synthesizing thiazole-pyrazine hybrid compounds, with particular attention to reaction conditions that can improve yields and reduce the formation of unwanted byproducts. The availability of this compound from commercial suppliers indicates its recognized value as a research tool and potential synthetic intermediate for the development of more complex molecular structures.

Propiedades

IUPAC Name |

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c1-5-7(9(13)14)15-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZXQDHRHGIPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380137 | |

| Record name | 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-92-1 | |

| Record name | 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of 4-Methylthiazole Derivatives

A common approach involves reacting alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide in the presence of an amine base (e.g., triethylamine) to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. This process includes cyclization and dehydration steps and is conducted in acetonitrile solvent.

| Parameter | Details |

|---|---|

| Starting materials | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide |

| Base | Triethylamine (≥2.5 equivalents) |

| Solvent | Acetonitrile |

| Reaction type | Cyclization and dehydration |

| Temperature | Ambient to mild heating |

| Molar ratios | Thioacetamide: 1.05–2.0 equiv; Base: ≥2.5 equiv |

This method yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates efficiently and is scalable.

Conversion of Esters to Carboxylic Acids

The ester intermediates (e.g., ethyl or other alkyl esters of 4-methyl-2-substituted thiazole-5-carboxylates) are hydrolyzed under basic conditions to yield the free carboxylic acids.

| Parameter | Details |

|---|---|

| Starting material | Ethyl or alkyl 4-methyl-2-(substituted)thiazole-5-carboxylate |

| Hydrolysis reagent | Sodium hydroxide (10% aqueous solution) |

| Solvent | Ethanol/water mixture (1:1 v/v) |

| Reaction conditions | Reflux for 4 hours |

| Work-up | Acidification to pH 3 with HCl, extraction of impurities, evaporation to isolate acid |

This method provides yields up to 90% of pure 4-methyl-2-substituted thiazole-5-carboxylic acids.

Oxidation and Reduction Steps for Functional Group Manipulation

Selective oxidation of hydroxymethyl intermediates to aldehydes or further to carboxylic acids is achieved using reagents such as:

- Pyridinium chlorochromate (PCC)

- Sodium hypochlorite (NaOCl) with potassium bromide (KBr) and TEMPO catalyst

- Jones reagent (CrO3/H2SO4)

For example, 4-methyl-5-hydroxymethyl-thiazole can be oxidized to 4-methyl-5-formyl-thiazole under controlled temperature (0–30°C) in dichloromethane solvent, monitored by HPLC to ensure high purity (97–99%).

Reduction of thiazole esters to hydroxymethyl derivatives can be done using sodium borohydride in the presence of aluminum chloride (AlCl3) at temperatures ranging from -20°C to 90°C.

Summary Table of Key Preparation Steps for 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Research Findings and Analytical Data

- The oxidation reactions are highly selective and yield high purity products as confirmed by HPLC analysis (97–99% purity).

- Hydrolysis of esters proceeds efficiently under mild reflux conditions with sodium hydroxide, providing high yields of the acid.

- The cyclization step with thioacetamide and haloacetoacetates is optimized by controlling the molar ratios of reagents and the order of addition, enhancing yield and purity.

- The use of TEMPO as a catalyst in oxidation improves reaction selectivity and reduces byproducts.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Esters and amides.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Recent studies have indicated that thiazole derivatives, including 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, exhibit potential antidiabetic effects. A notable case study involved a derivative showing significant improvements in insulin sensitivity and lipid profiles in diabetic animal models. The compound's antioxidant properties helped mitigate oxidative stress markers and inflammation associated with diabetes .

Antimicrobial Activity

Thiazole compounds are recognized for their antimicrobial properties. Research has demonstrated that various thiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. The specific compound under discussion has been evaluated for its effectiveness against several microbial strains, showcasing promising results in inhibiting bacterial growth .

Plant Growth Regulation

In agricultural research, thiazole derivatives have been explored as plant growth regulators. They enhance seed germination and root development in various crops. The application of this compound has been linked to improved plant resilience against environmental stressors .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the pyrazinyl and thiazole rings allows for strong interactions with biological macromolecules, contributing to its bioactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazole Derivatives

The following table compares key structural, physicochemical, and biological properties of the target compound with its analogs:

Structural and Functional Insights

Key Structural Differences :

- Piperidine/Boc-protected groups: Facilitate targeting of central nervous system (CNS) receptors due to improved bioavailability .

Actividad Biológica

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid (CAS 216959-92-1) is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

- Molecular Formula : C9H7N3O2S

- Molecular Weight : 221.23 g/mol

- CAS Number : 216959-92-1

- IUPAC Name : 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial activity of various thiazole compounds, this compound demonstrated notable effectiveness against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Enterococcus faecalis | 7.81 | 15.62 |

| Escherichia coli | 31.25 | 62.50 |

These results suggest that the compound has strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds with thiazole moieties can inhibit cancer cell proliferation effectively.

A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly impact cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 (skin cancer) | <10 |

| Compound B | U251 (glioblastoma) | <20 |

| Compound C | WM793 (melanoma) | <30 |

The presence of a methyl group at position 4 of the phenyl ring has been correlated with increased cytotoxic activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in several studies. For example, a specific derivative displayed significant protection against seizures in animal models.

In a comparative study:

- The compound showed a dose-dependent effect in reducing seizure duration.

- It was found to be effective in both acute and chronic seizure models.

This suggests that modifications to the thiazole structure can lead to enhanced anticonvulsant properties .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound exhibited promising results, indicating its potential as an alternative treatment option.

- Anticancer Trials : A clinical trial assessing the safety and efficacy of thiazole derivatives in patients with advanced cancer showed that certain compounds could reduce tumor size and improve patient outcomes without significant side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions, leveraging precursors like pyrazine derivatives and thiazole intermediates. For example, similar thiazole-pyrazine hybrids are synthesized by refluxing hydrazine derivatives with aldehydes in isopropanol, followed by oxidative cyclization in nitrobenzene at elevated temperatures (473 K) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., acetic acid for high-yield crystallization), and reaction time (3–5 hours for cyclization) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Analytical Workflow :

- HPLC : For purity assessment (≥97% purity criteria, as per industrial standards) .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, thiazole ring vibrations) .

- NMR : Assign protons on the pyrazinyl (δ 8.5–9.0 ppm) and thiazole (δ 7.0–7.5 ppm) rings .

- Mass Spectrometry : Validate molecular weight (221.23 g/mol via ESI-MS) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. Store in airtight containers at 2–8°C, protected from light and moisture. Refer to safety data sheets for spill management and first-aid measures (e.g., consult a physician if inhaled) .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound?

- Theoretical Approaches :

- DFT Calculations : Use Gaussian or Amsterdam Density Functional (ADF) software to model HOMO-LUMO gaps and charge distribution. The pyrazinyl ring’s electron-deficient nature may enhance electrophilic substitution reactivity .

- Molecular Docking : Screen against biological targets (e.g., enzymes with thiazole-binding pockets) using AutoDock Vina .

Q. How can structural modifications enhance the compound’s bioactivity?

- SAR Strategies :

- Substitution on Pyrazine : Introduce electron-withdrawing groups (e.g., -Cl) to improve binding to hydrophobic enzyme pockets.

- Thiazole Modifications : Replace the methyl group with bulkier substituents (e.g., -CF₃) to modulate steric effects.

- Carboxylic Acid Functionalization : Convert to esters or amides to alter solubility and membrane permeability .

Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?

- Troubleshooting :

- Low Yield : Optimize stoichiometry of pyrazine and thiazole precursors; ensure anhydrous conditions to prevent hydrolysis of intermediates .

- Impurity in Crystallization : Use gradient recrystallization (DMF → acetic acid) to remove byproducts.

- Side Reactions : Add radical inhibitors (e.g., BHT) during cyclization to prevent oxidation of thiazole sulfur .

Q. What pharmacological targets are plausible for this compound based on its structural analogs?

- Biological Relevance :

- Antimicrobial Activity : Thiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) .

- Anticancer Potential : Pyrazinyl-thiazole hybrids may target kinase pathways (e.g., EGFR inhibition) .

- Neuroprotective Effects : Analogous compounds modulate GABA receptors, suggesting CNS applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.